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Compound of Interest

Compound Name: N-Ethylpropylamine

Cat. No.: B033212 Get Quote

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for N-Ethylpropylamine. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical analysis. This

document outlines the key spectral features, presents the data in a structured format, and

includes detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview
N-Ethylpropylamine (C₅H₁₃N) is a secondary amine with a straightforward aliphatic structure.

The interpretation of its NMR and IR spectra is fundamental to its identification and

characterization. The following sections provide a detailed analysis of its ¹H NMR, ¹³C NMR,

and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For N-Ethylpropylamine, both ¹H and ¹³C NMR are

used for structural elucidation.

The ¹H NMR spectrum of N-Ethylpropylamine exhibits distinct signals corresponding to the

different proton environments in the molecule. The chemical shifts are influenced by the

neighboring electronegative nitrogen atom.

Table 1: ¹H NMR Spectroscopic Data for N-Ethylpropylamine
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Signal Assignment
Chemical Shift
(ppm)

Multiplicity Integration

-CH₂- (propyl) ~2.52 Triplet 2H

-CH₂- (ethyl) ~2.58 Quartet 2H

-CH₂- (propyl, middle) ~1.45 Sextet 2H

-CH₃ (ethyl) ~1.05 Triplet 3H

-CH₃ (propyl) ~0.88 Triplet 3H

-NH- ~0.9 (variable) Broad Singlet 1H

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of N-Ethylpropylamine is as follows:

Sample Preparation: A solution of N-Ethylpropylamine is prepared by dissolving

approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent,

commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically

added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for

instance, a 300 MHz or 500 MHz instrument.

Data Acquisition Parameters:

Pulse Program: A standard single-pulse experiment is used.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses is set to allow for full relaxation

of the protons.

Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise

ratio.
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Spectral Width: A spectral width of approximately 10-15 ppm is set to cover the entire

proton chemical shift range.

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier

transform. Phase and baseline corrections are performed to obtain the final spectrum. The

chemical shifts are then referenced to the TMS signal.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each

unique carbon environment in N-Ethylpropylamine gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for N-Ethylpropylamine

Signal Assignment Chemical Shift (ppm)

-CH₂- (propyl, attached to N) ~52.3

-CH₂- (ethyl, attached to N) ~45.1

-CH₂- (propyl, middle) ~23.0

-CH₃ (ethyl) ~15.5

-CH₃ (propyl) ~11.8

Experimental Protocol: ¹³C NMR Spectroscopy

The general protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the

acquisition parameters:

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is often required due to the lower natural abundance of the ¹³C isotope.

Instrumentation: A high-resolution NMR spectrometer is used.

Data Acquisition Parameters:

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the

spectrum by removing C-H coupling, resulting in single lines for each carbon.
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Acquisition Time: Around 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds is common.

Number of Scans: A larger number of scans (e.g., hundreds to thousands) is generally

required to achieve an adequate signal-to-noise ratio.

Spectral Width: A spectral width of about 200-250 ppm is used to cover the typical range

of carbon chemical shifts.

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform,

followed by phase and baseline corrections.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of N-Ethylpropylamine shows

characteristic absorption bands for N-H and C-H bonds.

Table 3: IR Spectroscopic Data for N-Ethylpropylamine

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3290 (broad) N-H Stretch Secondary Amine

2960-2800 C-H Stretch Alkane

~1460 C-H Bend Alkane

~1120 C-N Stretch Amine

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using various techniques. A common method is Attenuated

Total Reflectance (ATR)-FTIR.

Sample Preparation: A small drop of liquid N-Ethylpropylamine is placed directly onto the

ATR crystal. For the neat technique, a thin film of the liquid is placed between two salt plates

(e.g., NaCl or KBr).[1]
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor

27, is used.[1]

Data Acquisition:

A background spectrum of the empty ATR crystal or salt plates is first recorded.

The sample is then placed, and the sample spectrum is acquired.

The instrument software automatically subtracts the background from the sample

spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is converted to a spectrum via a Fourier

transform. The spectrum is typically displayed as percent transmittance versus wavenumber

(cm⁻¹).

Visualization of Molecular Structure and Analytical
Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure

with its distinct proton and carbon environments, and a logical workflow for the spectroscopic

identification of N-Ethylpropylamine.

N-Ethylpropylamine Structure and NMR Environments

CH3 (c, 5)

CH2 (b, 4)

CH2 (a, 3) NH (f)
¹H: a, ¹³C: 3

CH2 (d, 2)

CH3 (e, 1)

¹H: d, ¹³C: 2
Key:

¹H NMR environments: a, b, c, d, e, f
¹³C NMR environments: 1, 2, 3, 4, 5
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Click to download full resolution via product page

Caption: Molecular structure of N-Ethylpropylamine with distinct proton and carbon

environments for NMR analysis.

Spectroscopic Identification Workflow

Unknown Sample

Acquire IR Spectrum Acquire NMR Spectra
(¹H and ¹³C)

Analyze IR Data:
- N-H stretch (~3290 cm⁻¹)

- C-H stretches (2960-2800 cm⁻¹)
- C-N stretch (~1120 cm⁻¹)

Analyze NMR Data:
- ¹H: Chemical shifts, multiplicities, integrations

- ¹³C: Number of signals and chemical shifts

Compare with Database/Literature

Identify as N-Ethylpropylamine

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic identification of N-Ethylpropylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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